molecular formula C19H23N5 B5647631 3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole

3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole

Cat. No. B5647631
M. Wt: 321.4 g/mol
InChI Key: GZMHAMKTMDUFSO-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that incorporate imidazole and triazole rings, known for their versatile chemical properties and applications in various fields, including medicinal chemistry and material science. The structural complexity of these compounds allows for a wide range of chemical reactions and interactions, contributing to their utility in synthesizing new materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to the specified compound, typically involves multicomponent reactions or cycloaddition processes. These methods allow for the efficient assembly of complex structures from simpler precursors. For example, triazoles can be synthesized through 1,3-dipolar cycloadditions, combining azides with alkenes or alkynes in the presence of a catalyst (Dabiri et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of one or more triazole rings, which can significantly influence the molecule's electronic and steric properties. X-ray crystallography studies reveal that these compounds often exhibit non-planar geometries due to the presence of substituents on the triazole ring, affecting their molecular interactions and reactivity (Boechat et al., 2016).

Chemical Reactions and Properties

Triazole derivatives can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. Their reactivity is influenced by the electronic nature of the triazole ring and the substituents attached to it. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to act as a nucleophile or electrophile in chemical reactions.

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The presence of substituents can affect the compound's polarity, leading to variations in solubility in different solvents. Additionally, the crystalline structure of these compounds can be studied using X-ray crystallography, providing insights into their molecular packing and intermolecular interactions (Tanak et al., 2010).

properties

IUPAC Name

3-cyclopropyl-5-[(4,5-dimethylimidazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-6-4-5-7-17(13)10-24-18(21-19(22-24)16-8-9-16)11-23-12-20-14(2)15(23)3/h4-7,12,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMHAMKTMDUFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC(=N2)C3CC3)CN4C=NC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole

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